2,2,2-三氟乙基氰基甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

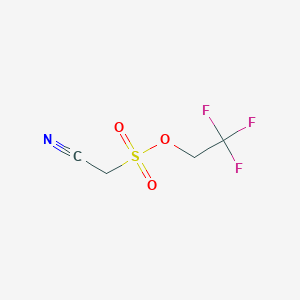

2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the CAS Number: 1870076-40-6 . It has a molecular weight of 203.14 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl cyanomethanesulfonate . The InChI code is 1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 . The InChI key is GLFYAWZPFFRAOV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trifluoroethyl cyanomethanesulfonate are not available, it’s known that trifluoroethyl groups are often used in organic synthesis reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.611 g/mL at 25 °C . The refractive index is n20/D 1.306 .科学研究应用

磺酰胺类激酶抑制剂的合成

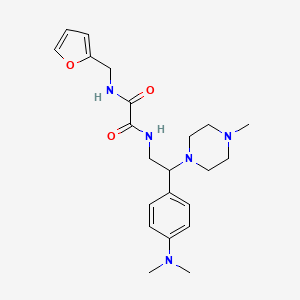

研究人员利用了2,2,2-三氟乙基的减弱的S(N)2反应性来合成磺酰胺类激酶抑制剂,靶向丝氨酸-苏氨酸激酶以治疗癌症。这涉及一系列化学转化,从3-硝基苯甲磺酰氯开始,最终得到磺酰胺衍生物,这些衍生物被测试为人类细胞周期蛋白依赖性激酶2的抑制剂,在某些情况下显示出显着的效力(Wong等人,2010年)。

鎓盐的产生

该化合物已被用于合成各种2,2,2-三氟乙基鎓三氟甲磺酸盐,涉及与叔胺、硫化物和膦的反应。这个过程展示了该化合物在生成亚砜和N-氧化物转化盐方面的多功能性,突出了其在从醛中产生三氟甲基化烯烃的应用(梅本和五藤,1991年)。

约翰逊-科里-柴可夫斯基反应

2,2,2-三氟乙基氰基甲磺酸酯在约翰逊-科里-柴可夫斯基反应中显示出作为负离子试剂的效率,导致形成具有显着非对映选择性的三氟甲基环氧化物、环丙烷和氮杂环丙烷。这强调了它在合成有机化学中构建具有特定立体化学构型的分子的实用性(段等人,2015年)。

同位素标记化合物的合成

它已被用于合成同位素标记化合物,例如[2-3H2]-2-氨基乙磺酸盐,展示了其在生产用于生化研究的标记分子的潜力(费尔曼,1981年)。

三氟甲基卡宾的产生

该化合物促进了三氟甲基卡宾的产生,该卡宾被应用于烯烃的Fe催化环丙烷化,产生三氟甲基化环丙烷。这一应用突出了其在将三氟甲基引入有机分子、增强其性质方面的作用(段等人,2016年)。

安全和危害

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Fluorine-containing organic compounds are increasingly being used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that there could be potential future applications for 2,2,2-Trifluoroethyl cyanomethanesulfonate in similar areas.

作用机制

Target of Action

It is known that this compound is used as a reagent in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

2,2,2-Trifluoroethyl cyanomethanesulfonate interacts with its targets through chemical reactions. For instance, it has been used as a solvent to control nucleophilic peptide arylation .

Result of Action

The molecular and cellular effects of 2,2,2-Trifluoroethyl cyanomethanesulfonate’s action would depend on the specific targets and reaction conditions. For instance, in the context of peptide arylation, it can influence the selectivity of the reaction, leading to the formation of specific arylated peptides .

Action Environment

The action, efficacy, and stability of 2,2,2-Trifluoroethyl cyanomethanesulfonate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For example, its use as a solvent in peptide arylation reactions suggests that it may have different effects in different solvent environments .

属性

IUPAC Name |

2,2,2-trifluoroethyl cyanomethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFYAWZPFFRAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

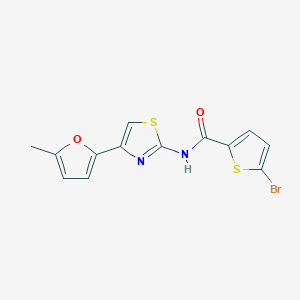

C(C#N)S(=O)(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl cyanomethanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)

![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)

![5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide](/img/structure/B2630971.png)